molecular formula C10H9N3O3S2 B2969164 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 391867-97-3

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2969164
CAS No.: 391867-97-3
M. Wt: 283.32
InChI Key: TXPLSTSXEUOSGO-UHFFFAOYSA-N
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Description

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their specific structure and the functional groups they contain. Some thiazole compounds work by blocking the biosynthesis of certain bacterial lipids , while others might interact with specific protein targets in the body .

The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors that can influence these properties include the compound’s specific structure, the route of administration, and individual patient factors .

The action of thiazole compounds can be influenced by various environmental factors. For example, the presence of other drugs, the patient’s diet, and the patient’s overall health status can all affect how a thiazole compound is absorbed, distributed, metabolized, and excreted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with thioamide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles such as halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated thiophenes, and various heterocyclic compounds with potential biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of a nitrothiophene and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-2-9(14)12-10-11-7(5-18-10)8-3-6(4-17-8)13(15)16/h3-5H,2H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPLSTSXEUOSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330254
Record name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391867-97-3
Record name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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